molecular formula C8H6BrClO2 B1279435 2-bromo-2-(4-chlorophenyl)acetic Acid CAS No. 3381-73-5

2-bromo-2-(4-chlorophenyl)acetic Acid

Cat. No.: B1279435
CAS No.: 3381-73-5
M. Wt: 249.49 g/mol
InChI Key: KKOAAWLOOHBFQP-UHFFFAOYSA-N
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Description

Alpha-Bromo-4-chlorophenylacetic acid: is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . It is a derivative of phenylacetic acid, characterized by the presence of both bromine and chlorine atoms on the aromatic ring. This compound is known for its utility in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Bromo-4-chlorophenylacetic acid can be synthesized through the Hell-Volhard-Zelinsky reaction , which involves the bromination of carboxylic acids at the alpha position. The reaction typically starts with the treatment of 4-chlorophenylacetic acid with phosphorus tribromide (PBr3) and bromine (Br2) to form the corresponding alpha-bromo derivative . The reaction conditions usually involve refluxing the mixture in an inert solvent such as carbon tetrachloride or chloroform.

Industrial Production Methods: On an industrial scale, the production of 2-bromo-2-(4-chlorophenyl)acetic Acid follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Alpha-Bromo-4-chlorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed:

    Substitution: Formation of alpha-substituted derivatives such as alpha-azido-4-chlorophenylacetic acid or alpha-methoxy-4-chlorophenylacetic acid.

    Reduction: Formation of alpha-hydroxy-4-chlorophenylacetic acid.

    Oxidation: Formation of 4-chlorophenylacetic acid or 4-chlorophenylacetone.

Comparison with Similar Compounds

Alpha-Bromo-4-chlorophenylacetic acid can be compared with other similar compounds such as:

The uniqueness of 2-bromo-2-(4-chlorophenyl)acetic Acid lies in the presence of both bromine and chlorine atoms, which impart distinct reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

2-bromo-2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOAAWLOOHBFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440812
Record name alpha-Bromo-4-chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3381-73-5
Record name alpha-Bromo-4-chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Bromo-4-chlorophenylacetic Acid
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Synthesis routes and methods I

Procedure details

In a stirred reactor with reflux condenser (connected to a caustic scrubber) 171 g 4-chlorophenyl acetic acid are pre-charged in 400 g chlorobenzene and heated to 105° C. Within 30 minutes 42 g thionyl chloride is added at 105-110° C. to form partly the acid chloride. To the reaction mixture 256 g bromine (1.6 mole) are added within 90 minutes at 105-108° C. The reaction mixture is stirred for another 2-3 hour at 105-108° C. until the conversion of the 4-chlorophenyl-acetic acid is complete (control by HPLC). Excess bromine is distilled off as a bromine/chlorobenzene mixture at 90° C. until a vacuum of 250 mbar is reached and the colour of the reaction mixture has changed from brown to yellow. The bromine distillate can be re-used in the next batch. The reaction mixture, containing a mix of bromo-(4-chloro-phenyl)acetic acid and acid chloride is diluted with chlorobenzene to a weight of 800 g and can directly be converted to (4-chloro-phenyl)-prop-2-ynyloxy-acetic acid according to Example 14.
[Compound]
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Synthesis routes and methods II

Procedure details

In a stirred reactor with reflux condenser (connected to a caustic scrubber) 171 g 4-chlorophenyl acetic acid are pre-charged in 750 g chlorobenzene and 41 g phosphortrichloride (0.3 Mol) are added. The mixture is heated to 100-110° C. and 280 g bromine (1.75 mole) are added within 1 hour through a dropping funnel. The reaction mixture is stirred for another 3-4 hour at 110-115° C. until the conversion of the 4-chlorophenyl acetic acid is complete (control by LC). The reaction mixture is cooled to 50° C. and 100 ml water is added. Excess bromine is destroyed by addition of NaHSO3 solution. The reaction mixture is adjusted to pH 1 with aqueous NaOH solution and then the organic product phase is separated from the aqueous phase. The chlorobenzene phase contains 237 g bromo-(4-chloro-phenyl)acetic acid by LC analysis (yield=95% of theory based on 4-chlorophenylacetic acid). The “bromoacid” bromo-(4-chloro-phenyl)acetic acid can be isolated partly by concentration to a 50% solution and crystallisation/filtration at 0° C. About 200 g of bromo-(4-chloro-phenyl)acetic acid can be isolated in a crystallised form. Melting point=92-93° C. 1H-NMR (CDCl3) δ (ppm): 5.3 (s, 1H); 7.4 (4H, Ar); 9.7 (1H, OH)
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171 g
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750 g
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Synthesis routes and methods III

Procedure details

80.0 g (469 mmol) of 4-chlorophenylacetic acid are dissolved in 200 ml of tetrachloroethane under argon and heated under RF. While boiling, 100 g (563 mmol) of N-bromosuccinimide and 7.70 g (46.9 mmol) of 2,2′-azobis-2-methylpropanenitrile are added, and the mixture is heated under RF overnight. It is then cooled to 0° C. and filtered with suction, the precipitate is washed with cold tetrachloromethane, and the filtrate is concentrated. The residue is dissolved in diethyl ether and extracted three times with saturated aqueous bicarbonate solution. The combined aqueous phases are adjusted to a pH of 1 with concentrated hydrochloric acid and extracted four times with diethyl ether. The combined organic phases are dried over magnesium sulfate, filtered and concentrated to result in 83.0 g (71% of theory) of the product, which is reacted further without further purification.
Quantity
80 g
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200 mL
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100 g
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[Compound]
Name
2,2′-azobis-2-methylpropanenitrile
Quantity
7.7 g
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reactant
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Customer
Q & A

Q1: Can α-bromo-4-chlorophenylacetic acid be optically resolved using the method described in the paper?

A1: The research paper indicates that attempts to resolve α-bromo-4-chlorophenylacetic acid using the copper(II)-mediated resolution with O,O'-dibenzoyltartaric acid were unsuccessful, yielding only the racemic form of the acid. [] This suggests that this specific method is not effective for the optical resolution of this particular compound.

Q2: Why might the resolution method be ineffective for α-bromo-4-chlorophenylacetic acid compared to other similar compounds?

A2: While the paper does not provide a definitive answer, it does highlight that successful resolution was observed for α-halo carboxylic acids with substituents in the ortho position of the phenyl ring (e.g., α-bromo-2-chlorophenylacetic acid). [] This suggests that the position of the chlorine atom on the phenyl ring in α-bromo-4-chlorophenylacetic acid (para position) might hinder the interaction with the chiral resolving agent, preventing effective enantiomeric separation. Further investigation would be needed to confirm this hypothesis.

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